Ethyl isobutyl sulfide Ethyl isobutyl sulfide
Brand Name: Vulcanchem
CAS No.: 1613-45-2
VCID: VC21230169
InChI: InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
SMILES: CCSCC(C)C
Molecular Formula: C6H14S
Molecular Weight: 118.24 g/mol

Ethyl isobutyl sulfide

CAS No.: 1613-45-2

Cat. No.: VC21230169

Molecular Formula: C6H14S

Molecular Weight: 118.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isobutyl sulfide - 1613-45-2

Specification

CAS No. 1613-45-2
Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
IUPAC Name 1-ethylsulfanyl-2-methylpropane
Standard InChI InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
Standard InChI Key OIRKGXWQBSPXLQ-UHFFFAOYSA-N
SMILES CCSCC(C)C
Canonical SMILES CCSCC(C)C
Boiling Point 134.2 °C

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl isobutyl sulfide is essential for both research applications and industrial uses. The following table summarizes its key characteristics:

PropertyValue
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Physical State (20°C)Colorless to light yellow liquid
IUPAC Name1-ethylsulfanyl-2-methylpropane
CAS Number1613-45-2
Boiling Point134.2°C
Standard InChIInChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
Standard InChIKeyOIRKGXWQBSPXLQ-UHFFFAOYSA-N
SMILES NotationCCSCC(C)C
PubChem Compound ID519219

The compound exhibits moderate solubility in organic solvents and limited solubility in water, characteristics typical of thioethers with comparable carbon chain lengths.

Synthesis Methods

The synthesis of ethyl isobutyl sulfide can be achieved through several approaches, primarily involving nucleophilic substitution reactions that form carbon-sulfur bonds.

Laboratory Synthesis Routes

One common synthetic method involves the reaction between 1-bromo-2-methylpropane and ethanethiol in the presence of a base such as potassium hydroxide. This reaction typically proceeds under mild heating conditions (approximately 30 minutes) in an ethanol solvent system. The reaction follows a nucleophilic substitution (SN2) mechanism where the thiolate anion serves as the nucleophile, displacing the bromine atom from the isobutyl component.

Industrial Production Approaches

In industrial settings, ethyl isobutyl sulfide production often employs similar synthetic routes but at larger scales with optimized reaction parameters. Industrial processes may utilize continuous flow reactors to enhance efficiency, yield, and purity of the final product. Alternative methodologies might involve the reaction of thiourea with appropriate alkyl halides to form isothiouronium salts, which upon hydrolysis yield the desired sulfide.

Chemical Reactivity Analysis

The reactivity of ethyl isobutyl sulfide is primarily centered on the sulfur atom, which serves as the reactive site in most chemical transformations.

Oxidation Reactions

Ethyl isobutyl sulfide undergoes oxidation with various oxidizing agents including hydrogen peroxide and potassium permanganate. These reactions can lead to the formation of:

  • Sulfoxides (C6H14SO) - via single oxygen addition

  • Sulfones (C6H14SO2) - through the addition of two oxygen atoms

The oxidation reactions typically proceed under relatively mild conditions, with the reaction pathway and final products dependent on the oxidizing agent concentration and reaction parameters.

Reduction Processes

Reduction of ethyl isobutyl sulfide can be accomplished using reducing agents such as lithium aluminum hydride. These reactions generally require an inert atmosphere to prevent competitive oxidation processes and can result in the formation of thiols through cleavage of carbon-sulfur bonds.

Substitution Reactions

The compound can participate in various substitution reactions, particularly with electrophilic reagents like halogens. Treatment with bromine or chlorine can lead to halogenated derivatives, which serve as valuable intermediates in organic synthesis pathways.

Applications in Industry and Research

Ethyl isobutyl sulfide has found numerous applications across different sectors, leveraging its distinctive chemical properties.

Flavor and Fragrance Industry

Due to its characteristic scent profile, ethyl isobutyl sulfide is utilized as a component in flavoring agents and perfume formulations. The compound contributes specific notes to fragrance compositions and can enhance certain flavor profiles in food products.

Chemical Intermediates

This sulfide serves as an important precursor in the synthesis of more complex organic compounds. It is particularly valuable in the production of agrochemicals and pharmaceutical intermediates where sulfur-containing moieties play crucial roles in biological activity.

Solvent Applications

The solvent properties of ethyl isobutyl sulfide make it useful in various chemical reactions, particularly those involving other organic compounds with similar solubility profiles. Its ability to dissolve diverse organic substrates enhances its utility as a reaction medium in specific chemical processes.

Analytical Detection Methods

Several analytical techniques are employed for the detection, identification, and quantification of ethyl isobutyl sulfide in various matrices.

Chromatographic Techniques

Gas chromatography (GC) represents the primary analytical method for separating and quantifying ethyl isobutyl sulfide in complex mixtures. This technique is particularly valuable for quality control in industrial applications and research settings. The compound typically elutes at characteristic retention times under standardized conditions, allowing for reliable identification.

Spectroscopic Identification

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides definitive identification of ethyl isobutyl sulfide through its distinctive fragmentation pattern. The molecular ion and fragment ions create a characteristic spectral fingerprint that facilitates unambiguous identification even in complex matrices.

Research Findings on Specialized Applications

Recent scientific investigations have explored various applications of ethyl isobutyl sulfide in specialized fields, revealing potential new uses for this versatile compound.

Mineral Processing Applications

A significant study investigated the application of N-Ethyl-O-Isobutyl Thiocarbamate, a derivative of ethyl isobutyl sulfide, in flotation processes for mineral beneficiation. The research demonstrated that this compound significantly enhanced flotation efficiency when applied to copper and zinc ores. The findings highlight the potential of ethyl isobutyl sulfide derivatives as selective flotation reagents in mineral processing operations.

Environmental Chemistry Research

Research has also examined the environmental impact of sulfur compounds including ethyl isobutyl sulfide, particularly regarding their formation mechanisms in industrial processes such as MTBE (methyl tert-butyl ether) production. Understanding these mechanisms helps in developing strategies to mitigate potentially adverse environmental effects associated with sulfur emissions from industrial processes.

Comparative Analysis with Related Compounds

Ethyl isobutyl sulfide shares structural similarities with other sulfides but exhibits distinct properties due to its specific alkyl substituents.

The following table presents a comparative analysis of ethyl isobutyl sulfide with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl isobutyl sulfideC6H14S118.24Standard reference compound
Ethyl isopropyl sulfideC5H12S104.21Contains isopropyl instead of isobutyl group
Methyl isobutyl sulfideC5H12S104.21Contains methyl instead of ethyl group
Diethyl sulfideC4H10S90.19Contains two ethyl groups

These structural variations lead to differences in physical properties, chemical reactivity, and application profiles. For instance, ethyl isobutyl sulfide has a higher boiling point compared to its lower molecular weight analogs due to increased molecular weight and van der Waals interactions .

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